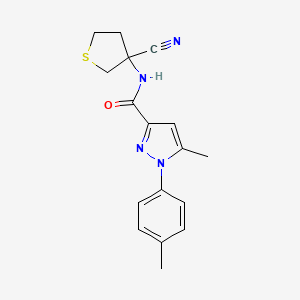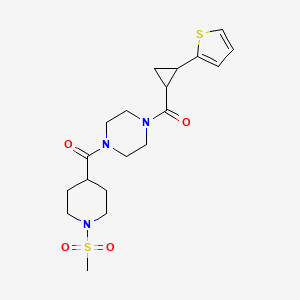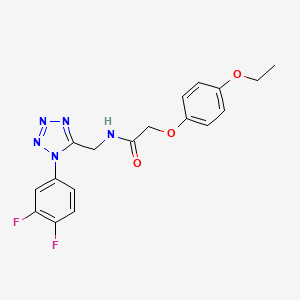
3-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Properties
Pyrazole derivatives, including those similar to 3-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride, have been widely studied for their synthesis and applications. For example, Grotjahn et al. (2002) present syntheses of pyrazoles featuring a functionalized side chain attached to carbon 3 and varying alkyl and aryl substituents attached to carbon 5. These compounds serve as precursors for further functionalization, highlighting their versatility in organic synthesis and potential applications in material science and coordination chemistry (Grotjahn et al., 2002).
Corrosion Inhibition
Several studies have explored the use of pyrazole derivatives as corrosion inhibitors for metals. Bouklah et al. (2005) investigated the influence of pyridine–pyrazole compounds on the corrosion inhibition of steel in hydrochloric acid solutions, demonstrating that certain pyrazole compounds could significantly reduce corrosion rates, making them suitable for applications in industrial maintenance and preservation of metal structures (Bouklah et al., 2005).
Material Science and Ligand Design
Pyrazole derivatives have also been investigated for their application in material science and as ligands in coordination chemistry. Khan et al. (2020) explored the synthesis of pyrazole derivatives reacted with terephthaloyl dichloride in the presence of Et3N, aiming to explore their structure in both solution and solid state. This research contributes to the development of new materials with potential applications in nonlinear optical (NLO) devices and coordination chemistry, highlighting the structural versatility and electronic properties of pyrazole-based compounds (Khan et al., 2020).
Fluorescent Properties
The synthesis and characterization of 1,3,5-triaryl-2-pyrazolines for their fluorescent properties have also been reported. Hasan et al. (2011) found that certain triaryl-2-pyrazolines possess fluorescence properties in the blue region of the visible spectrum, indicating potential applications in organic electronics, sensors, and fluorescent markers (Hasan et al., 2011).
特性
IUPAC Name |
3-chloro-4-(chloromethyl)-1-methylpyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2.ClH/c1-9-3-4(2-6)5(7)8-9;/h3H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVWUTHRZKUYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Cl)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2674388.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2674389.png)
![N-[1-(2-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2674390.png)


![[5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol](/img/structure/B2674396.png)

![3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid](/img/structure/B2674402.png)
